molecular formula C8H9NO3 B2549251 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-39-9

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2549251
CAS No.: 677762-39-9
M. Wt: 167.164
InChI Key: MXHCSFDXIHKKOY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol This compound is characterized by a pyridine ring substituted with two methyl groups, a keto group, and a carboxylic acid group

Scientific Research Applications

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding inhalation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methylamine and formaldehyde, followed by oxidation to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and esterified products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its dual methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and efficacy in various applications compared to its analogs .

Properties

IUPAC Name

1,5-dimethyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHCSFDXIHKKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677762-39-9
Record name 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

1,5-Dimethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester C-1 (2.60 g; 14.35 mmol) is suspended in MeOH. Sodium hydroxide (1 M solution, 45 ml; 45.00 mmol) is added and the reaction mixture is heated up to 100° C. (Drysyn, reflux) for 2 h. MeOH is removed under reduced pressure and 1N HCl (46 ml) is added to the solution, precipitation occurs. The precipitate is filtered off and dried under reduced pressure.
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